molecular formula C20H15BrN4O2S B253922 N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide

N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide

Cat. No. B253922
M. Wt: 455.3 g/mol
InChI Key: JGBBUXCVILTCGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by arresting the cell cycle at various stages. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize, and its anticancer and antimicrobial activities can be easily tested using various in vitro assays. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide. One direction is to study its potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Another direction is to investigate its mechanism of action in more detail, including its interactions with other proteins and enzymes. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide can be achieved using various methods. One of the most common methods involves the reaction of 4-bromoaniline with 5-cyano-4-oxo-6-phenyl-1,2-dihydropyrimidine-2-thiol in the presence of a suitable catalyst. The resulting product is then treated with acryloyl chloride to give the final product.

Scientific Research Applications

N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C20H15BrN4O2S

Molecular Weight

455.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C20H15BrN4O2S/c1-12(18(26)23-15-9-7-14(21)8-10-15)28-20-24-17(13-5-3-2-4-6-13)16(11-22)19(27)25-20/h2-10,12H,1H3,(H,23,26)(H,24,25,27)

InChI Key

JGBBUXCVILTCGN-UHFFFAOYSA-N

Isomeric SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)SC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N

SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)SC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)SC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.